molecular formula C25H21NO6 B2996885 N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide CAS No. 900260-36-8

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide

Cat. No. B2996885
CAS RN: 900260-36-8
M. Wt: 431.444
InChI Key: TZVNYUAKPNQVII-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a chromen-2-one moiety (a common structure in many organic compounds) and methoxy groups . It’s worth noting that compounds with similar structures have been studied for their potential antioxidant and anti-inflammatory properties.


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various techniques . For instance, a compound with a similar structure was synthesized using a slow solvent evaporation technique .


Molecular Structure Analysis

The molecular structure of similar compounds involves an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .

Scientific Research Applications

Catalysis in Organic Synthesis

This compound has potential applications in the field of organic synthesis, particularly as a catalyst. The presence of the dimethoxyphenyl group could facilitate the Michael addition of N-heterocycles to chalcones, a key step in the synthesis of various bioactive compounds . This process is crucial for creating molecules with potential pharmacological activities.

Anticancer Research

The structural characteristics of N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide make it a candidate for anticancer research. Compounds with similar structures have been shown to exhibit anti-proliferative activity against cancer cell lines, suggesting that this compound could also be tested for such properties .

Development of Fungicides, Bactericides, and Herbicides

Derivatives of this compound may serve as components in the formulation of fungicides, bactericides, and herbicides. The triazole derivatives, in particular, are known to produce a variety of biological effects due to their ability to bind with target molecules effectively .

Neurological Disorder Treatments

The compound’s ability to bind through hydrogen bonding makes it a potential therapeutic agent for brain disorders where neuroinflammation is involved. It could impact the development of treatments for diseases where microglial activation plays a crucial role in pathogenesis .

Pharmacological Modulators

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide: could be used to create pharmacological modulators. These modulators can be important for the treatment of metabolic and immunological diseases, as they can influence various biological pathways .

Green Chemistry

The synthesis of this compound and its derivatives aligns with the principles of green chemistry. The methodologies employed in its production, such as the use of ionic organic solids as catalysts, aim to reduce the environmental impact and enhance sustainability .

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)24(28)26-25-22(16-10-13-20(30-2)21(14-16)31-3)23(27)18-6-4-5-7-19(18)32-25/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVNYUAKPNQVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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